ETHYL 3-(4-METHOXYPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE
Overview
Description
Ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring, a methoxyphenyl group, and an ethyl ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(4-METHOXYPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 3-(4-METHOXYPHENYL)-3-[(2-METHYL-1,3-BENZOXAZOL-7-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, affecting gene expression and cellular functions. Additionally, the methoxyphenyl group can interact with enzymes, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxy-phenyl-methyl)-biphenyl: Shares the methoxyphenyl group but lacks the benzoxazole ring.
2-(4-(2,2-Bis-methoxycarbonyl-1-ph-ethyl)-phenyl)-malonic acid dimethyl ester: Contains similar ester functionalities but differs in the core structure.
Uniqueness
Ethyl 3-(4-methoxyphenyl)-3-{[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]amino}propanoate is unique due to its combination of a benzoxazole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-3-[(2-methyl-1,3-benzoxazole-7-carbonyl)amino]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-4-27-19(24)12-18(14-8-10-15(26-3)11-9-14)23-21(25)16-6-5-7-17-20(16)28-13(2)22-17/h5-11,18H,4,12H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCJLXWMPNSNJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=C3C(=CC=C2)N=C(O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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